ケロサイド

説明

Phototherapeutic Properties of Khelloside

Khelloside, along with its analog khellin, has been studied for its potential therapeutic effects. Khellin, which has a chemical structure similar to psoralen, has been reported to be effective in treating vitiligo when used in conjunction with ultraviolet A irradiation. However, khellin's photobiological activity on yeast is significantly lower than that of bifunctional psoralens such as 5-methoxypsoralen. In vitro studies have shown that khellin is a poor photosensitizer and behaves as a monofunctional agent with respect to DNA photoaddition. It does not induce cross-links in DNA either in vitro or in vivo in Chinese hamster cells. This characteristic may contribute to its low photogenotoxicity in yeast and the absence of phototoxic erythemal response in vitiligo treatment .

Hypocholesterolemic Effect of Khelloside

Khelloside has been evaluated for its hypocholesterolemic effects in female cynomolgus monkeys. In a study, khelloside significantly lowered low-density lipoprotein cholesterol (LDL-C) by 73%, high-density lipoprotein cholesterol (HDL-C) by 23%, and total cholesterol by 44% after two weeks of daily administration at a dose of 20 mg/kg. The substance did not affect very low-density lipoprotein cholesterol (VLDL-C) or triglycerides (TG). No toxicity was observed, as indicated by stable clinical chemistry parameters and body weights. Lower doses of khelloside also demonstrated similar cholesterol-lowering effects without significant changes in VLDL-C, TG, body weights, or clinical chemistry variables. A single oral dose of khelloside modulated LDL-C and total-C as well. Notably, khellin caused emesis in the studied animals, while khelloside did not have this emetic effect .

Molecular and Structural Analysis of Khelloside

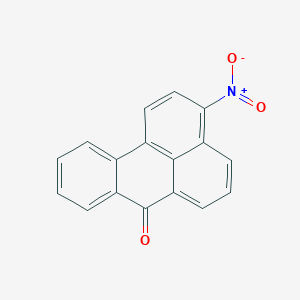

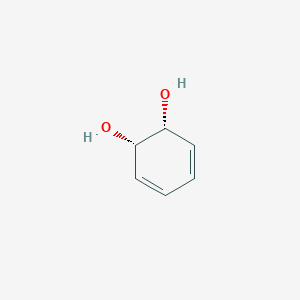

Khelloside is one of the crystalline substances isolated from the fruit of Ammi visnaga. Its molecular and structural formula have been established, distinguishing it from its analogs khellin and visnagin. While khellin is pharmacologically active and visnagin is less active, khelloside lacks the antispasmodic action of khellin. The identification of khelloside is crucial for purity assessment and pharmacological applications. Various tests have been developed to differentiate between khellin, visnagin, and khelloside. These tests often involve the formation of oxonium salts of khellin, which are stable in dry solid state but decompose in aqueous solution or dilute ammonia at room temperature to yield khellin. The oxonium salts are insoluble in organic solvents, and attempts to recrystallize them have been unsuccessful. The alloxan and ninhydrin tests for khelloside are believed to be due to a condensation reaction between the reagent's active carbonyl group and the 2-methyl group of khellin or visnagin .

科学的研究の応用

メタボロミクス

ケロサイドは、メタボロミクスの分野で使用されています . メタボロミクスは、細胞、体液、組織、または生物体内の小さな分子(一般的に代謝物として知られています)の包括的な研究です。これらの代謝物とその濃度は、細胞/組織の根底にある生化学的活性と状態を直接反映しています。

ビタミン、ニュートラシューティカル、および天然物

ケロサイドは、ビタミン、ニュートラシューティカル、および天然物の研究にも使用されています . これらの物質が健康、ウェルネス、および人間の栄養に与える影響を調査するために使用されます。

狭心症の研究

ケロサイドは狭心症の特性を示します . つまり、心臓への血流が減少することによって引き起こされる胸痛の一種である狭心症に関連する研究に使用できることを意味します。

抗アテローム性動脈硬化研究

ケロサイドは、抗アテローム性動脈硬化作用があることが判明しています . アテローム性動脈硬化症は、動脈の内側にプラークが蓄積する病気です。ケロサイドは、この状態を理解し治療することを目的とした研究に使用できます。

脂質変容研究

ケロサイドは脂質変容特性を持っています . つまり、脂質代謝および高脂血症や脂質異常症などの状態に関連する研究に使用できることを意味します。これらの状態は、血液中の脂質の異常なレベルを特徴としています。

解熱研究

ケロサイドは解熱特性を示します . 解熱剤は、発熱を下げる物質です。ケロサイドは、発熱を理解し治療することに関連する研究に使用できます。

痙攣抑制研究

ケロサイドは痙攣抑制効果があります . つまり、けいれんや突然の不随意的な筋肉の収縮を特徴とする状態を理解し治療することに関連する研究に使用できることを意味します。

腎結石の治療

ケロサイドは、エジプトで腎結石の治療薬として使用されている、アムミ・ビスナガL.の果実抽出物 の成分です。

将来の方向性

作用機序

Target of Action

Khelloside is a component of Ammi visnaga L. fruits extract, a medicine which is used in Egypt as a remedy for the treatment of kidney stones . .

Mode of Action

It is known to exhibit a wide variety of biological activities including anti-anginal, antiatherosclerotic, lipid altering, antipyretic and spasmolytic .

Result of Action

Khelloside has been shown to have a hypocholesterolemic effect, significantly lowering low density lipoprotein cholesterol (LDL-C), high density lipoprotein cholesterol (HDL-C), and total cholesterol .

Action Environment

It is known that many drugs’ efficacy and stability can be influenced by factors such as temperature, humidity, and light exposure .

特性

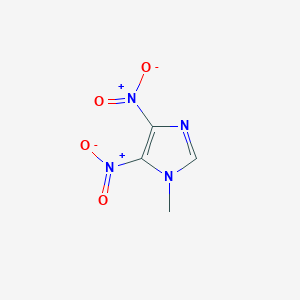

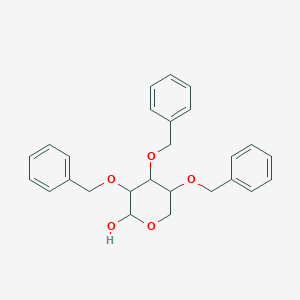

IUPAC Name |

4-methoxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]furo[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O10/c1-25-18-9-2-3-26-11(9)5-12-14(18)10(21)4-8(28-12)7-27-19-17(24)16(23)15(22)13(6-20)29-19/h2-5,13,15-17,19-20,22-24H,6-7H2,1H3/t13-,15-,16+,17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRACCTZSAUMGO-WIMVFMHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40878402 | |

| Record name | Khellol Glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17226-75-4 | |

| Record name | Khellol glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17226-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Khelloside [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017226754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Khellol Glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Khelloside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KHELLOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX4FRZ5WJP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the effects of Khelloside on serum lipid profiles in animal models?

A1: Research on female cynomolgus monkeys demonstrated that Khelloside possesses significant lipid-lowering properties. In a two-week study, daily oral administration of Khelloside at 20 mg/kg resulted in a substantial reduction in Low-Density Lipoprotein Cholesterol (LDL-C) by 73%, High-Density Lipoprotein Cholesterol (HDL-C) by 23%, and total cholesterol by 44% []. Similar effects were observed with lower doses. These findings suggest Khelloside's potential as a therapeutic agent for managing dyslipidemia.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-2-phenylethenyl]phenol](/img/structure/B100126.png)